(S)-5,6,7,8-Tetrahydroquinolin-8-amine
説明
Significance of Chiral Amines in Pharmaceutical and Agrochemical Industries
Chiral amines, organic compounds featuring an amine group attached to a chiral center, are fundamental components in the life sciences. openaccessgovernment.org Chirality, or "handedness," means these molecules exist as non-superimposable mirror images called enantiomers. openaccessgovernment.orgbiologyinsights.com This stereochemical property is critically important because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers of a chiral amine can exhibit vastly different pharmacological, toxicological, or physiological activities. One enantiomer may produce a desired therapeutic effect, while its counterpart could be inactive or even cause harmful effects. openaccessgovernment.orgnih.gov
This distinction is profoundly important in the pharmaceutical industry, where an estimated 40-45% of small-molecule drugs contain a chiral amine fragment. mdpi.comacs.org A tragic historical example that underscored the importance of chirality is thalidomide; one enantiomer was effective as a sedative, while the other was teratogenic, causing severe birth defects. openaccessgovernment.org In other cases, one enantiomer is simply more potent, as seen with the anti-inflammatory drug ibuprofen, where the S-enantiomer is significantly more active. biologyinsights.com The imperative to produce enantiomerically pure drugs has driven the development of advanced synthetic methods, including asymmetric catalysis and biocatalysis, to selectively synthesize the desired enantiomer. nih.govresearchgate.net Beyond pharmaceuticals, chiral amines are also crucial in the agrochemical sector for creating targeted and effective herbicides and pesticides. biologyinsights.comresearchgate.net
Table 1: Examples of Chiral Drugs Highlighting Enantiomeric Effects
| Drug | Active Enantiomer | Therapeutic Use | Note on Inactive/Other Enantiomer |
|---|---|---|---|
| Ibuprofen | S-Ibuprofen | Anti-inflammatory | R-Ibuprofen is less active but converts to the S-form in the body. biologyinsights.com |
| Thalidomide | R-Thalidomide | Sedative, Anti-nausea | S-Thalidomide is teratogenic. openaccessgovernment.org |
| Sitagliptin | (R)-Sitagliptin | Antidiabetic | The S-enantiomer is less effective. |
Overview of Tetrahydroquinoline Scaffolds in Bioactive Molecules
The tetrahydroquinoline (THQ) core is a prominent structural motif found in a wide array of natural products, particularly alkaloids, and synthetic compounds with significant biological properties. nih.govresearchgate.net This heterocyclic scaffold is considered "privileged" in medicinal chemistry because its three-dimensional structure is well-suited for interacting with diverse biological targets, enabling the development of potent and selective therapeutic agents. nih.gov The fusion of a benzene (B151609) ring with a partially saturated pyridine (B92270) ring provides a rigid framework that can be readily functionalized at various positions to modulate its pharmacological profile.
Tetrahydroquinoline derivatives have demonstrated a broad spectrum of biological activities. Researchers have explored their potential as anticancer, anti-inflammatory, anti-HIV, and neuroprotective agents. nih.govnih.govnih.govresearchgate.net For instance, certain THQ-based compounds have shown cytotoxic activity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and breast adenocarcinoma. nih.govresearchgate.net The versatility of the THQ scaffold allows for the construction of large chemical libraries, making it an attractive starting point for drug discovery programs aimed at identifying novel lead compounds. acs.org The incorporation of the tetrahydroquinoline moiety is a recognized strategy in the design of new chemotherapeutic agents. nih.gov
Table 2: Bioactivities Associated with the Tetrahydroquinoline Scaffold
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | nih.govresearchgate.net |
| CXCR4 Antagonism | HIV, Oncology | nih.gov |
| Neuroprotection | Neurological Disorders | researchgate.net |
| Anti-inflammatory | Inflammation | researchgate.net |
| Antibacterial | Infectious Disease | acs.org |
Research Trajectories and Unmet Needs Pertaining to (S)-5,6,7,8-Tetrahydroquinolin-8-amine
Current research involving this compound is primarily focused on two key areas: medicinal chemistry and asymmetric catalysis. In medicinal chemistry, this compound serves as a key intermediate for creating more complex molecules. A significant research trajectory involves its use as a scaffold to develop antagonists for the CXCR4 chemokine receptor. nih.gov The CXCR4 receptor is implicated in HIV entry into cells and the metastasis of various cancers. While early compounds based on this scaffold showed promise, there is an unmet need to develop new analogs with improved selectivity and reduced off-target effects to enhance their therapeutic potential. nih.gov Current investigations involve synthesizing libraries of derivatives by modifying the amine group to discover novel compounds with potent antiproliferative activity against a range of cancer cell types. nih.gov
In the field of asymmetric catalysis, this compound and its derivatives are being explored as chiral ligands for transition metal catalysts. mdpi.com These catalysts are used in reactions like asymmetric transfer hydrogenation, a crucial process for producing enantiomerically pure alcohols and amines, which are themselves valuable pharmaceutical intermediates. The research trajectory here is to design more robust and efficient catalysts that can operate under mild and environmentally friendly conditions, such as in aqueous media. mdpi.com An unmet need is the expansion of the scope of these catalysts to a broader range of substrates and organic transformations, which would further enhance their utility in fine chemical synthesis. mdpi.com Future work will likely focus on fine-tuning the ligand structure to achieve higher levels of enantioselectivity and catalytic activity for challenging chemical reactions.
Structure
3D Structure
特性
IUPAC Name |
(8S)-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOUNFVDYUKMM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476144 | |
| Record name | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369656-57-5 | |
| Record name | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S)-5,6,7,8-tetrahydroquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for S 5,6,7,8 Tetrahydroquinolin 8 Amine
Asymmetric Synthesis Approaches to Enantiomerically Pure (S)-5,6,7,8-Tetrahydroquinolin-8-amine
The synthesis of enantiomerically pure this compound is predominantly achieved through methods that can precisely control the stereochemistry at the C8 position. These strategies can be broadly categorized into chiral auxiliary-mediated synthesis, asymmetric catalysis, and chiral pool approaches. Each of these methodologies offers distinct advantages in accessing the desired (S)-enantiomer.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. A prominent strategy for the asymmetric synthesis of primary amines involves the use of tert-butanesulfinamide as a chiral auxiliary. researchgate.netresearchgate.net
This methodology, applied to the synthesis of this compound, would commence with the condensation of the ketone precursor, 6,7-dihydro-5H-quinolin-8-one, with enantiopure (R)-tert-butanesulfinamide. This reaction, typically catalyzed by a Lewis acid such as Ti(OEt)₄ or CuSO₄, reversibly forms the corresponding (R)-N-sulfinyl imine.
The subsequent crucial step is the diastereoselective reduction of the C=N bond of the sulfinyl imine. The sterically demanding tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reducing agent to the opposite face. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium triethylborohydride (LiBHEt₃) typically leads to the desired amine with high diastereoselectivity. researchgate.net The final step involves the removal of the sulfinyl auxiliary under mild acidic conditions (e.g., HCl in an alcohol solvent), which cleaves the N-S bond to afford the target primary amine, this compound, in high enantiomeric purity. wikipedia.org
Asymmetric Catalysis in the Formation of the Chiral Center
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic strategies, including organocatalysis and transition metal catalysis, are applicable for the synthesis of the target amine.
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for the enantioselective synthesis of amines. uiowa.eduresearchgate.net A viable organocatalytic route to this compound is the asymmetric reductive amination of 6,7-dihydro-5H-quinolin-8-one.
In this approach, the ketone reacts with an ammonia (B1221849) source (e.g., an ammonium (B1175870) salt) in the presence of a CPA catalyst. The catalyst activates the intermediate imine or iminium ion through hydrogen bonding, creating a chiral environment. princeton.edu A mild reducing agent, typically a Hantzsch ester, then delivers a hydride to one enantiotopic face of the activated imine, leading to the formation of the amine with high enantioselectivity. mdpi.comorganic-chemistry.org The choice of substituents on the BINOL backbone of the CPA catalyst is crucial for achieving high levels of stereocontrol. nih.govdntb.gov.ua
Table 1: Representative Chiral Phosphoric Acid Catalysts for Reductive Amination
| Catalyst Type | Chiral Backbone | Common Substituents (Ar) |
| Chiral Phosphoric Acid (CPA) | (R)-BINOL | Phenyl, 2,4,6-Triisopropylphenyl (TRIP) |
| Chiral Phosphoric Acid (CPA) | (R)-SPINOL | Phenyl, 9-Anthracenyl |
Asymmetric hydrogenation, employing chiral transition metal complexes, is a highly efficient method for the reduction of prochiral double bonds. dicp.ac.cn For the synthesis of this compound, this strategy can be applied to the asymmetric hydrogenation of the C=N bond of an imine derived from 6,7-dihydro-5H-quinolin-8-one.
The imine can be pre-formed or generated in situ. Chiral complexes of iridium or rhodium with chiral diphosphine ligands are often effective for this transformation. dicp.ac.cn The catalyst activates molecular hydrogen and delivers it stereoselectively to the imine. The enantioselectivity of the reaction is governed by the chiral ligand, which creates a well-defined steric and electronic environment around the metal center.
A more direct and highly efficient approach is the transition metal-catalyzed direct asymmetric reductive amination of the ketone precursor. researchgate.net This method combines the formation of the imine and its reduction into a single synthetic operation, avoiding the isolation of potentially unstable imine intermediates.
Ruthenium-catalyzed systems have shown particular promise for the direct reductive amination of ketones with ammonia and hydrogen gas to yield primary amines. nih.govnih.gov A chiral diphosphine ligand, such as a derivative of BINAP or Segphos, coordinates to the ruthenium center to form the active catalyst. The reaction proceeds under hydrogen pressure, where the ketone and ammonia are converted directly to the chiral primary amine. nih.gov The presence of additives, such as ammonium salts, can be essential for achieving high yields and enantioselectivities. nih.gov
Table 2: Catalyst Systems for Direct Asymmetric Reductive Amination of Ketones
| Metal Precursor | Chiral Ligand | Amine Source | Reductant | Typical Substrates |
| [Ru(cod)(2-metallyl)₂] | (S)-dtbm-Segphos | NH₄Cl | H₂ | Alkyl-Aryl Ketones |
| [Ru(I)H(CO)(PPh₃)₃] | (S,S)-f-binaphane | NH₃ (gas) | H₂ | Alkyl-Aryl Ketones |
Chiral Pool Synthesis and Stereocontrol from Precursors
Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. A highly effective and widely reported method to obtain this compound involves an enzymatic kinetic resolution of a racemic precursor, (±)-5,6,7,8-tetrahydroquinolin-8-ol. mdpi.comwikipedia.org
This process employs a lipase (B570770), most commonly Candida antarctica Lipase B (CALB), to selectively acylate one enantiomer of the racemic alcohol. mdpi.comnih.gov In the presence of an acyl donor like vinyl acetate, CALB preferentially catalyzes the acetylation of the (R)-enantiomer, leaving the desired (S)-5,6,7,8-tetrahydroquinolin-8-ol unreacted and in high enantiomeric excess. mdpi.com The resulting (S)-alcohol and (R)-acetate can then be easily separated by chromatography.
Table 3: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
| Enzyme | Acyl Donor | Solvent | Product 1 (Yield) | Product 2 (Yield) | Reference |
| Candida antarctica Lipase B (immobilized) | Vinyl Acetate | i-Pr₂O | (S)-5,6,7,8-tetrahydroquinolin-8-ol (88%) | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (86%) | mdpi.com |
Novel Retrosynthetic Strategies for the Tetrahydroquinoline Core
Modern synthetic approaches to the chiral tetrahydroquinoline core have moved beyond classical methods, embracing novel retrosynthetic disconnections that offer greater efficiency and stereocontrol. These strategies often involve asymmetric catalysis, enabling the direct formation of the chiral center.
One prominent strategy involves the asymmetric hydrogenation of a quinoline (B57606) precursor . This approach is highly atom-economical and conceptually straightforward. The retrosynthetic disconnection leads back to the readily available quinoline, which can be enantioselectively reduced to the corresponding tetrahydroquinoline. Various chiral catalysts, often based on transition metals like iridium or rhodium with chiral ligands, have been developed for this purpose. These catalytic systems can achieve high enantioselectivity, providing direct access to the desired (S)-enantiomer.
Another innovative retrosynthetic approach is through organocatalytic asymmetric [4+2] cycloaddition reactions . This strategy builds the tetrahydroquinoline core by reacting an ortho-aminophenyl derivative with a suitable dienophile. Chiral organocatalysts, such as cinchona alkaloid derivatives, can effectively control the stereochemical outcome of the cycloaddition, leading to highly enantioenriched tetrahydroquinoline products.
Biocatalysis offers a powerful and green alternative for the synthesis of chiral amines. A key retrosynthetic strategy here is the enzymatic kinetic resolution of a racemic precursor. For instance, racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) can be resolved using a lipase, such as Candida antarctica lipase B (CALB), which selectively acylates one enantiomer, allowing for the separation of the (S)-alcohol. This alcohol can then be converted to the corresponding amine with retention of stereochemistry. More advanced biocatalytic methods, such as deracemization , are also being explored. This involves the use of an amine oxidase to selectively oxidize the unwanted (R)-enantiomer to an imine, which can then be non-selectively reduced back to the racemate, gradually enriching the desired (S)-enantiomer.
Finally, cascade or domino reactions represent a highly efficient strategy for the construction of the tetrahydroquinoline skeleton. These one-pot multicomponent reactions can assemble the complex core from simple starting materials in a single synthetic operation, often with high stereoselectivity when a chiral catalyst is employed. For example, a chiral phosphoric acid can catalyze a dehydrative cyclization followed by an asymmetric reduction of a 2-aminochalcone to afford a chiral tetrahydroquinoline. organic-chemistry.orgacs.org
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key aspects include maximizing atom economy, utilizing efficient catalysts, and employing benign solvent systems.
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy minimize waste by incorporating the maximum number of atoms from the starting materials into the final product.
| Synthetic Strategy | Key Transformation | Theoretical Atom Economy | Typical Yields |
| Asymmetric Hydrogenation | Quinoline + H₂ → Tetrahydroquinoline | 100% | High |
| Enzymatic Kinetic Resolution | Racemic alcohol + Acyl donor → (S)-alcohol + (R)-ester | < 50% for desired product | High for each enantiomer |
| Borrowing Hydrogen | 2-Aminobenzyl alcohol + Alcohol → Tetrahydroquinoline + H₂O | High | Moderate to High |
| Multicomponent Reaction | A + B + C → Tetrahydroquinoline + Byproducts | Variable, can be high | Good to Excellent |
The "borrowing hydrogen" methodology is another atom-efficient strategy where an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine, followed by the "return" of the hydrogen to form the final product, with water as the only byproduct.
Reaction efficiency is also a critical metric, encompassing not only the chemical yield but also factors like reaction time, temperature, and the amount of catalyst required. The use of highly active and selective catalysts, such as enzymes or transition metal complexes, can significantly improve reaction efficiency by allowing for lower catalyst loadings and milder reaction conditions.
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent has a significant impact on the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of environmentally benign solvents or, ideally, solvent-free conditions.
For the synthesis of tetrahydroquinolines, several greener solvent systems have been explored:
Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many reactions. Certain catalytic reactions, including some multicomponent reactions for tetrahydroquinoline synthesis, can be performed in aqueous media.
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them a safer alternative to volatile organic compounds. They can be designed to be task-specific, acting as both solvent and catalyst.
Supercritical Fluids: Supercritical CO₂, for example, is a non-toxic and non-flammable solvent that can be easily removed from the reaction mixture by depressurization.
Biocatalysis in Aqueous Media: Many enzymatic reactions, such as those used in kinetic resolutions and deracemizations, are performed in aqueous buffers under mild conditions, further enhancing the green credentials of the process.
Solvent-free reactions, where the neat reactants are mixed, often with a solid catalyst, represent the ideal scenario from a green chemistry perspective. These reactions minimize waste and simplify product purification. For instance, some multicomponent reactions for the synthesis of tetrahydroquinolines can be carried out under solvent-free conditions, often facilitated by microwave irradiation to reduce reaction times.
Scale-Up Considerations and Process Chemistry Development for this compound
The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges that must be addressed through careful process chemistry development. For the synthesis of a chiral compound like this compound, these considerations are particularly critical to ensure a robust, safe, and economically viable process.
A primary consideration is the choice of the synthetic route . While a route with high enantioselectivity and yield on a lab scale is desirable, its scalability depends on factors such as the cost and availability of starting materials and reagents, the safety of the reaction conditions (e.g., high pressures, pyrophoric reagents), and the ease of purification.
Catalyst selection and optimization are crucial for large-scale production. For transition metal-catalyzed asymmetric hydrogenations, the cost of the precious metal and the chiral ligand can be significant. Therefore, developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) is essential to minimize catalyst loading. Furthermore, the recovery and recycling of the catalyst are critical for the economic viability of the process. This may involve using heterogeneous catalysts that can be easily filtered off, or developing methods for the extraction and reuse of homogeneous catalysts.
In biocatalytic processes , such as enzymatic resolutions, the stability and reusability of the enzyme are key factors. Immobilization of the enzyme on a solid support can enhance its stability and facilitate its separation from the reaction mixture, allowing for its use in continuous flow reactors. nih.govresearchgate.net The efficiency of cofactor regeneration, if required, is another important aspect for large-scale enzymatic reactions. nih.gov
Purification and impurity profiling become more challenging on a larger scale. The removal of residual catalyst, byproducts, and any unreacted starting materials to meet the stringent purity requirements for pharmaceutical intermediates is a critical step. The final product must also be analyzed for its enantiomeric purity, and the process must be robust enough to consistently produce the desired enantiomer with high enantiomeric excess (ee).
Safety and environmental considerations are paramount in process chemistry. A thorough hazard assessment of all chemicals and reaction steps is necessary. The process should be designed to minimize the generation of hazardous waste and to handle any unavoidable waste in an environmentally responsible manner. The principles of green chemistry, as discussed in the previous section, provide a framework for designing safer and more sustainable manufacturing processes.
Medicinal Chemistry and Drug Discovery Research Involving S 5,6,7,8 Tetrahydroquinolin 8 Amine
(S)-5,6,7,8-Tetrahydroquinolin-8-amine as a Chiral Building Block in Drug Synthesis
The chiral nature of this compound makes it a crucial building block in the synthesis of enantiomerically pure pharmaceutical compounds. The stereochemistry of a drug can significantly impact its pharmacological activity, and utilizing chiral starting materials like this amine derivative is a key strategy to ensure the desired stereoisomer is produced. nih.gov The synthesis of this chiral scaffold often begins with the kinetic resolution of the racemic 8-hydroxy precursor using enzymes like Candida antarctica lipase (B570770). nih.govmdpi.com This enzymatic approach allows for the efficient separation of the (R) and (S) enantiomers, providing the foundation for stereospecific synthesis. mdpi.com
This chiral building block has been instrumental in the development of various biologically active molecules. For instance, it forms the backbone of novel ligands used in asymmetric catalysis, a critical process in modern drug synthesis. mdpi.com Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline structure have been employed in metal complexes for asymmetric transfer hydrogenation reactions, which are essential for producing chiral amines that are themselves important pharmaceutical intermediates. mdpi.com
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
To explore and optimize the therapeutic potential of compounds derived from this compound, medicinal chemists employ various derivatization strategies. These modifications allow for a systematic investigation of the structure-activity relationship (SAR), which is crucial for understanding how chemical structure influences biological activity.
Modifications at the Amino Group
The primary amino group at the 8-position is a common site for modification. Researchers have synthesized Schiff bases by reacting the amine with various aldehydes. nih.gov These imines can then be reduced to secondary amines, introducing a wide range of substituents. nih.gov This approach allows for the exploration of how different groups attached to the nitrogen atom affect the compound's interaction with its biological target. For example, the synthesis of N-substituted derivatives has been a key strategy in developing novel compounds with antiproliferative activity. nih.gov
Another strategy involves the formation of amides or related functional groups. For instance, reaction with chloroacetyl chloride leads to the formation of an amide, which can be further modified. mdpi.com The Ugi-azide reaction has also been employed to introduce tetrazole moieties, which are known bioisosteres for carboxylic acids, thereby potentially improving the pharmacokinetic properties of the resulting compounds. mdpi.combeilstein-journals.org
Substitutions on the Quinoline (B57606) Ring System
Modifications to the quinoline ring itself are another important avenue for SAR studies. Substituents can be introduced at various positions on both the pyridine (B92270) and the saturated carbocyclic rings. For example, the synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) introduces a methyl group on the pyridine ring, which has been shown to influence the biological activity of its derivatives. nih.gov Other positions on the aromatic ring can also be functionalized to modulate the electronic properties and steric bulk of the molecule.
Conformational Analysis of Derivatives
The three-dimensional shape of a molecule is critical for its interaction with biological targets. The partially saturated cyclohexene (B86901) ring in the 5,6,7,8-tetrahydroquinoline (B84679) system typically adopts a sofa conformation. iucr.org The introduction of substituents can influence this conformation, which in turn can affect the molecule's binding affinity and efficacy. Conformational analysis, often aided by computational modeling and X-ray crystallography, is therefore an important aspect of understanding the SAR of these derivatives. The relative orientation of the amino group and any substituents on the quinoline ring system can dictate how the molecule fits into a binding pocket of a protein or enzyme.
Applications as a Core Scaffold in Medicinal Chemistry Programs
The 5,6,7,8-tetrahydroquinolin-8-amine (B1249066) framework is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity. This versatility makes them attractive starting points for drug discovery programs.
One notable application is in the development of CXCR4 antagonists. nih.govsemanticscholar.org The compound AMD11070, which features this scaffold, is a potent antagonist of the CXCR4 receptor, a target for anti-HIV drugs and cancer therapies. nih.govsemanticscholar.org This has spurred further research into derivatives of this compound to develop new agents with improved properties.
The tetrahydroquinoline core is also present in a variety of natural alkaloids and synthetic analogs with a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties. nih.govontosight.ai This broad spectrum of activity underscores the importance of this scaffold in medicinal chemistry.
Exploration in Ligand Design for Target-Specific Interactions
The rigid structure of this compound provides a well-defined platform for the rational design of ligands that can interact with specific biological targets. By strategically placing functional groups on this scaffold, medicinal chemists can create molecules that bind with high selectivity and affinity.
For example, derivatives of this amine have been designed as ligands for metal-based catalysts used in asymmetric synthesis. mdpi.com The chiral diamine ligands, such as CAMPY and Me-CAMPY, which are derived from 8-amino-5,6,7,8-tetrahydroquinoline, have been shown to be effective in the asymmetric transfer hydrogenation of cyclic imines. mdpi.com
Furthermore, the ability to modify both the amino group and the quinoline ring allows for the fine-tuning of ligand properties to optimize interactions with a particular target. This can involve creating specific hydrogen bonding patterns, hydrophobic interactions, or electrostatic interactions to enhance binding.
Biological Activity and Mechanistic Insights of S 5,6,7,8 Tetrahydroquinolin 8 Amine and Its Derivatives
Potential Pharmacological Profiles and Therapeutic Areas
While direct evidence is scarce, the structural motif of (S)-5,6,7,8-Tetrahydroquinolin-8-amine is present in compounds explored for neurological conditions. The potential therapeutic applications are often inferred from the activities of structurally related molecules.
Pain Management Modalities
Derivatives of the this compound scaffold have been investigated as novel analgesics, primarily targeting opioid receptor systems. Research has focused on developing compounds with mixed affinities for different opioid receptors to achieve potent pain relief while potentially mitigating the side effects associated with traditional opioid analgesics. nih.gov
Opioid drugs typically exert their effects through the μ-opioid receptor (MOR). However, their long-term use is complicated by issues such as analgesic tolerance, physical dependence, and gastrointestinal distress. Scientific evidence suggests that the δ-opioid receptor (DOR) is involved in modulating some of these undesirable effects. nih.gov This has led to the exploration of bifunctional ligands, particularly those that act as MOR agonists while simultaneously acting as DOR antagonists. Such a profile is believed to reduce or eliminate side effects like tolerance and dependence. nih.gov
Studies on a series of tetrahydroquinoline-based peptidomimetics with substitutions at the C-8 position have shown that modifications at this site can significantly alter the compounds' affinity and efficacy at MOR, DOR, and the κ-opioid receptor (KOR). nih.gov For instance, the introduction of carbonyl-containing groups (e.g., amides) at the C-8 position resulted in compounds with the desired MOR agonist/DOR antagonist profile. In contrast, alkyl substitutions at the same position tended to produce modest DOR agonism. nih.gov
Several of these C-8 substituted derivatives produced a strong antinociceptive (pain-relieving) effect in animal models, demonstrating their potential as effective analgesics. nih.gov The strategic modification of the this compound core allows for the fine-tuning of activity at opioid receptors, providing a promising modality for developing safer and more effective pain management therapies. nih.gov
In Vitro and In Vivo Pharmacological Evaluation Methodologies for Derivatives
The pharmacological properties of this compound derivatives are assessed through a combination of in vitro and in vivo assays to determine their receptor binding profiles, functional activity, and analgesic efficacy.
In Vitro Evaluation:
Receptor Binding Assays: These assays are crucial for determining the affinity of the derivatives for specific opioid receptors (μ, δ, and κ). Radioligand binding assays are commonly used, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. The results are typically expressed as the inhibition constant (Kᵢ), with lower Kᵢ values indicating higher binding affinity. nih.gov
Functional Assays: To determine whether a compound activates (agonist) or blocks (antagonist) a receptor, functional assays are employed. The [³⁵S]GTPγS binding assay is a standard method used to measure G-protein activation following receptor stimulation. An increase in [³⁵S]GTPγS binding indicates agonist activity. The results are often presented as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that produces 50% of the maximal response, and the maximum percentage of stimulation (% stimulation or Eₘₐₓ) relative to a standard agonist. nih.gov
| Compound | Binding Affinity Kᵢ (nM) | MOR Functional Activity | DOR Functional Activity | ||||
|---|---|---|---|---|---|---|---|
| MOR | DOR | KOR | EC₅₀ (nM) | % Stimulation | EC₅₀ (nM) | % Stimulation | |
| 7a | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | 380 | 42 |
| 7i | Data not specified | High Affinity | Data not specified | Data not specified | Comparable to lead | Data not specified | Partial Agonism |
| 7j | Data not specified | High Affinity | Data not specified | Data not specified | Comparable to lead | Data not specified | Partial Agonism |
| 7k | Data not specified | 15 | Data not specified | Data not specified | Comparable to lead | Data not specified | Data not specified |
| 7l | Data not specified | Data not specified | Data not specified | Data not specified | >70 | Data not specified | ≤15 |
| 7n | Data not specified | Data not specified | Data not specified | Data not specified | >70 | Data not specified | ≤15 |
Data derived from research on C-8 substituted tetrahydroquinolines. nih.gov
In Vivo Evaluation:
Antinociceptive Assays: To assess the pain-relieving effects of the compounds in a living organism, animal models of pain are used. The mouse warm water tail withdrawal (WWTW) assay is a common method for evaluating thermal pain. In this test, the mouse's tail is submerged in warm water, and the time it takes for the mouse to flick its tail out (latency) is measured. A longer latency period after administration of the test compound indicates an antinociceptive effect. A maximum cutoff time is set to prevent tissue damage. nih.gov
| Compound | Observed Effect |
|---|---|
| 7b, 7c, 7e | Fully efficacious, showing dose-dependent antinociception and reaching the cutoff latency. nih.gov |
| 7d | No significant antinociceptive effect at the tested dose. nih.gov |
| 7f | Partially active in vivo. nih.gov |
Data derived from research on C-8 substituted tetrahydroquinolines. nih.gov
Cellular and Molecular Mechanisms of Action Beyond Sodium Channel Modulation
The primary mechanism of action for the analgesic effects of this compound derivatives lies in their interaction with the opioid receptor system, a pathway distinct from sodium channel modulation. Opioid receptors, including the μ (MOR), δ (DOR), and κ (KOR) subtypes, are G-protein coupled receptors (GPCRs) located on the surface of neurons in the central and peripheral nervous systems.
The therapeutic strategy for these tetrahydroquinoline derivatives involves creating bifunctional or "balanced-affinity" ligands. nih.gov The molecular goal is to develop compounds that act as agonists at the μ-opioid receptor, which is the primary target for most clinical opioids and is responsible for their potent analgesic effects. nih.gov
Simultaneously, these compounds are designed to have antagonist or partial agonist properties at the δ-opioid receptor. The blockade of DOR is hypothesized to counteract the neuroadaptive changes that lead to the development of tolerance and physical dependence, which are major drawbacks of long-term MOR agonist therapy. nih.gov By combining MOR agonism with DOR antagonism in a single molecule, it may be possible to separate the desired analgesic effects from the unwanted side effects. nih.gov
Furthermore, some derivatives in this class also exhibit affinity for the κ-opioid receptor, typically as antagonists. This adds another layer of complexity and potential therapeutic benefit to their pharmacological profile. nih.gov The cellular consequence of MOR activation by these compounds is the inhibition of neuronal excitability and the reduction of neurotransmitter release, which ultimately dampens the transmission of pain signals. The concurrent modulation of DOR and KOR fine-tunes this response, influencing the long-term effects of receptor activation. nih.gov
Computational Chemistry and Structure Based Drug Design Studies on S 5,6,7,8 Tetrahydroquinolin 8 Amine
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (S)-5,6,7,8-Tetrahydroquinolin-8-amine, docking studies are instrumental in understanding how this ligand and its derivatives interact with the active sites of target proteins.
Research on related tetrahydroquinoline derivatives has demonstrated their potential to bind to a variety of enzymes. For instance, docking studies on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been used to investigate their potential as anti-inflammatory agents by predicting their binding to the catalytic site of p38 mitogen-activated protein kinase (MAPK). researchgate.net Similarly, derivatives of 5,6,7,8-tetrahydroquinazolines have shown high binding affinity towards essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR). nih.gov
For this compound, a hypothetical docking study against a kinase target would likely reveal key interactions. The primary amine group is expected to act as a hydrogen bond donor, while the nitrogen atom in the quinoline (B57606) ring can act as a hydrogen bond acceptor. The tetrahydroquinoline core provides a rigid scaffold that can fit into hydrophobic pockets of the binding site.
Table 1: Hypothetical Ligand-Protein Interactions for this compound
| Interaction Type | Ligand Moiety | Protein Residue Example |
| Hydrogen Bond (Donor) | 8-amino group | Aspartic Acid (ASP) |
| Hydrogen Bond (Acceptor) | Quinoline Nitrogen | Lysine (LYS) |
| Hydrophobic Interaction | Tetrahydroquinoline Ring | Leucine (LEU), Valine (VAL) |
| Pi-Pi Stacking | Quinoline Ring | Phenylalanine (PHE) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.
A 3D-QSAR study on a series of 40 tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), an anticancer target, highlights the utility of this approach. mdpi.com In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to build predictive models. mdpi.com The resulting contour maps from these analyses provide a visual representation of how different structural features contribute to the inhibitory activity. mdpi.com
For this compound, a QSAR model could be developed using a series of its derivatives with known biological activity against a specific target. The model would help in identifying the key structural modifications that enhance activity. For example, the model might indicate that adding a bulky hydrophobic group at a certain position on the tetrahydroquinoline ring increases potency, while adding a polar group at another position decreases it.
Table 2: Example of a 3D-QSAR Model Summary for Tetrahydroquinoline Derivatives
| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | Predictive R² |
| CoMFA | 0.778 | 0.950 | 0.709 |
| CoMSIA | 0.764 | 0.935 | 0.713 |
Data adapted from a study on tetrahydroquinoline derivatives as LSD1 inhibitors. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and movements of a ligand-protein complex over time. This technique is crucial for assessing the stability of the binding pose predicted by molecular docking and for calculating the binding free energy.
MD simulations have been employed to study the stability of quinoline-3-carboxamide (B1254982) derivatives in the binding sites of various kinases. mdpi.com These simulations, often run for nanoseconds, can reveal subtle changes in the protein structure upon ligand binding and can highlight the most stable interactions. mdpi.com
An MD simulation of this compound docked into a target protein would start with the docked pose. The simulation would then track the movements of the ligand and the protein atoms over time, providing insights into the flexibility of the ligand in the binding pocket and the stability of the key interactions. The root-mean-square deviation (RMSD) of the ligand's position can be monitored to assess the stability of the binding pose.
Virtual Screening Approaches for Novel this compound Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This can be done through either ligand-based or structure-based approaches.
Starting with the this compound scaffold, a virtual library of analogs can be generated by adding various substituents at different positions of the tetrahydroquinoline ring. This library can then be screened against a target of interest using high-throughput docking. The top-scoring compounds can then be selected for further investigation. This approach significantly reduces the time and cost associated with synthesizing and testing a large number of compounds. nih.gov
Prediction of ADME-Tox Profiles of Derivatives (Excluding Dosage/Administration)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties is a critical step in early-stage drug discovery. In silico models are widely used to predict these properties for new chemical entities, helping to identify and filter out compounds with unfavorable profiles. nih.gov
For derivatives of this compound, various ADME-Tox parameters can be predicted using computational tools. These predictions are based on the physicochemical properties of the molecules, such as molecular weight, lipophilicity (logP), and polar surface area.
Table 3: Predicted ADME Properties for a Hypothetical this compound Derivative
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | < 500 | < 500 Da |
| LogP | 2.5 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Penetration | Low | Low to Medium |
These are hypothetical values for illustrative purposes.
In silico toxicity predictions can also be performed to assess the potential for adverse effects such as mutagenicity, carcinogenicity, and hepatotoxicity. These predictions help in prioritizing compounds with a lower risk of toxicity for further development. unesp.br
Future Directions and Emerging Research Avenues for S 5,6,7,8 Tetrahydroquinolin 8 Amine
Exploration of Novel Biological Targets
The tetrahydroquinoline core is a foundational motif in a wide range of natural alkaloids and synthetic compounds with diverse biological activities. nih.goveurekaselect.com Research has shown that derivatives of this scaffold possess significant potential beyond their established role as CXCR4 antagonists. Future exploration is focused on identifying and validating new biological targets for compounds derived from (S)-5,6,7,8-Tetrahydroquinolin-8-amine.
Beyond direct cytotoxicity, other cancer-relevant targets are being investigated. For example, the pyrroloquinoline scaffold found in ammosamide derivatives, which shares structural similarities, is recognized for its inhibitory activity against quinone reductase 2 (QR2), an enzyme implicated in cellular protection mechanisms. nih.gov The tetrahydroisoquinoline scaffold, a structural isomer, has been explored for its ability to inhibit dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.gov These findings suggest that the this compound framework could be adapted to target a wider range of enzymes and pathways crucial to cancer cell survival and proliferation. Further research is also extending into other therapeutic fields, with studies identifying tetrahydroquinoline derivatives as potential neurotropic agents and antitubercular compounds. nih.gov
| Derivative Class | Studied Biological Target/Activity | Therapeutic Area | Reference |
|---|---|---|---|
| Benzimidazole- and Isoquinoline-based derivatives | CXCR4 antagonism | Anti-HIV, Oncology | nih.govnih.govresearchgate.net |
| Substituted 2-methyl-tetrahydroquinolines | Antiproliferative activity (HeLa, A2780, HT-29 cells) | Oncology | nih.gov |
| Tetrahydroquinolinones | Induction of autophagy via PI3K/AKT/mTOR pathway | Oncology | researchgate.net |
| Ammosamide analogues (pyrroloquinoline scaffold) | Quinone Reductase 2 (QR2) inhibition | Oncology/Chemoprevention | nih.gov |
| General Tetrahydroquinoline Library | Neurogenesis | Neurology | nih.gov |
| General Tetrahydroquinoline Library | Antitubercular activity | Infectious Disease | nih.gov |
Integration with Advanced Drug Delivery Systems
To maximize the therapeutic potential of this compound derivatives, their integration with advanced drug delivery systems represents a critical future direction. While specific research on this compound is emerging, the principles of advanced drug delivery can be applied to overcome common pharmaceutical challenges such as poor solubility, limited bioavailability, and off-target toxicity.
Nanocarrier systems, including polymer-lipid hybrid nanoparticles and liposomes, offer a promising approach. These systems can encapsulate therapeutic agents, improving their stability and solubility. For a potent molecule based on the tetrahydroquinoline scaffold, encapsulation could enhance its pharmacokinetic profile, allowing for sustained release and maintaining therapeutic concentrations over a longer period. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) that recognize specific markers on diseased cells, such as CXCR4-expressing tumor cells, thereby increasing drug accumulation at the target site and minimizing systemic exposure.
Another area of exploration is the use of in-situ forming gels. These systems are administered as a liquid and transition into a gel phase at the site of injection in response to physiological stimuli like temperature or pH. This approach could be particularly useful for localized delivery of a tetrahydroquinoline-based drug, for instance, direct injection into a tumor mass, providing a sustained local release of the therapeutic agent while reducing systemic side effects.
Development of Prodrugs for Enhanced Efficacy and Selectivity
Prodrug design is a well-established strategy to improve the pharmaceutical properties of active molecules. nih.gov For this compound, the primary amine at the C-8 position serves as an ideal handle for chemical modification to create prodrugs with enhanced efficacy and selectivity.
A key objective of a prodrug strategy would be to improve oral bioavailability, which can be a limitation for highly cationic molecules like many CXCR4 antagonists. nih.gov By temporarily masking the basic amine with a promoiety, its physicochemical properties can be altered to enhance absorption from the gastrointestinal tract. Once absorbed, the promoiety would be cleaved by enzymes in the blood or target tissues to release the active parent drug.
This approach also offers a pathway to targeted therapy. Prodrugs can be designed to be activated by enzymes that are overexpressed in specific disease environments, such as the tumor microenvironment. For example, linking the tetrahydroquinoline scaffold to a moiety that is cleaved by tumor-specific proteases or under hypoxic conditions would lead to selective drug release within the tumor, increasing local efficacy and reducing toxicity to healthy tissues. A recently developed strategy involves modifying a drug with a disulfide-acryloyl group, which allows the prodrug to bind to endogenous albumin, significantly extending its circulation half-life and enhancing tumor accumulation. acs.org This type of innovative prodrug approach could be applied to tetrahydroquinoline derivatives to improve their pharmacokinetic and pharmacodynamic profiles.
Application in Chemical Biology Tools and Probes
The this compound scaffold is a valuable starting point for the development of sophisticated chemical biology tools to investigate complex biological systems. Its known affinity for specific targets like CXCR4 makes it an excellent candidate for conversion into molecular probes. acs.org
A significant emerging application is the creation of fluorescent ligands. acs.org By conjugating a fluorophore to the tetrahydroquinoline structure, researchers can create probes to visualize CXCR4 receptors on living cells, track their movement and internalization, and study their interactions with other proteins. acs.org These tools are invaluable for understanding the fundamental biology of the receptor and can be used in high-throughput screening assays to identify new and potentially more potent antagonist molecules. acs.org
Beyond fluorescence, the scaffold can be modified to create other types of chemical probes. For instance, attaching a biotin (B1667282) tag would create an affinity-based probe that can be used to isolate and identify the receptor and its binding partners from cell lysates. Furthermore, the development of radiolabeled versions of potent tetrahydroquinoline-based antagonists could lead to new positron emission tomography (PET) imaging agents for the non-invasive visualization and diagnosis of CXCR4-expressing cancers. acs.org These chemical biology tools are crucial for target validation and for elucidating the precise mechanisms of action of drugs derived from this scaffold.
Sustainable Synthesis and Biocatalytic Approaches
As the demand for enantiomerically pure chiral amines in the pharmaceutical industry grows, the development of sustainable and efficient synthetic methods is paramount. taylorfrancis.com Future research on this compound will increasingly focus on biocatalytic and chemoenzymatic routes that offer significant advantages over traditional chemical synthesis in terms of environmental impact, cost-effectiveness, and stereoselectivity. taylorfrancis.comnih.gov
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, aqueous conditions. taylorfrancis.com For the synthesis of chiral tetrahydroquinolines, several enzymatic strategies have shown great promise:
Deracemization using Amine Oxidases (AOx): This strategy involves the use of an enantioselective amine oxidase, such as cyclohexylamine (B46788) oxidase (CHAO), to selectively oxidize one enantiomer of a racemic mixture, allowing for the isolation of the desired enantiomer in high purity. whiterose.ac.ukacs.org This "Turner-deracemization" approach has been successfully applied to produce chiral 2-substituted tetrahydroquinolines. acs.org
Chemoenzymatic Cascades: These one-pot processes combine chemical and enzymatic steps to build molecular complexity efficiently. mdpi.com For example, a laccase enzyme combined with TEMPO can oxidize an alcohol to an aldehyde, which then undergoes a chemical Pictet-Spengler reaction to form the tetrahydroquinoline ring system. mdpi.com Another powerful cascade involves the sequential use of an ene reductase (ERED) and an imine reductase (IRED) to convert simple aldehydes into chiral amines with excellent enantioselectivity, which can then be cyclized to form the tetrahydroquinoline core. rsc.orgrsc.org
These biocatalytic methods avoid the need for harsh reagents, protecting groups, and costly chiral resolving agents, aligning with the principles of green chemistry. taylorfrancis.com The continued discovery and engineering of novel enzymes will further expand the toolkit for the sustainable production of this compound and its derivatives.
| Synthetic Approach | Key Enzymes/Reagents | Key Features | Reference |
|---|---|---|---|
| Biocatalytic Deracemization | Cyclohexylamine Oxidase (CHAO), Monoamine Oxidase (MAO-N) | Resolves racemic amine mixtures to yield a single enantiomer; high enantiomeric excess (ee). | whiterose.ac.ukacs.org |
| Chemoenzymatic Cascade (Oxidation/Cyclization) | Laccase/TEMPO, Phosphate buffer | One-pot synthesis from benzylic alcohols; avoids isolation of intermediate aldehydes. | mdpi.com |
| Chemoenzymatic Cascade (Reductase/Cyclization) | Ene Reductase (ERED), Imine Reductase (IRED), Buchwald-Hartwig amination | Asymmetric synthesis from α,β-unsaturated aldehydes; produces high ee values (>99%). | rsc.orgrsc.org |
| Traditional Chemical Synthesis | Metal catalysts (e.g., Rhodium), reducing agents, chiral resolving agents | Often requires multiple steps, harsh conditions, and resolution of racemates. | whiterose.ac.uk |
Conclusion
Summary of Key Research Findings and Progress
Research on (S)-5,6,7,8-Tetrahydroquinolin-8-amine has solidified its status as a molecule of significant scientific importance. Key progress includes the establishment of a robust synthetic route via enzymatic kinetic resolution, which provides access to the enantiomerically pure compound. In medicinal chemistry, it has been identified as a privileged scaffold, leading to the discovery of potent CXCR4 antagonists with potential applications in treating HIV and cancer. Furthermore, its derivatives have shown promising antiproliferative activity through mechanisms involving mitochondrial dysfunction. In catalysis, its role as a precursor to effective chiral ligands like CAMPY has advanced the field of asymmetric transfer hydrogenation, enabling the stereoselective synthesis of valuable chiral molecules.
Challenges and Opportunities in this compound Research
Despite the progress, challenges remain. The development of more direct and scalable asymmetric syntheses that avoid resolution steps could further enhance its accessibility. A significant opportunity lies in the expansion of its therapeutic applications. The proven success of the scaffold against the CXCR4 receptor suggests that new libraries of derivatives could be screened against other G-protein coupled receptors or different classes of enzymes. In catalysis, the rational design of new ligands based on this framework could lead to catalysts with higher activity and enantioselectivity for a broader range of chemical transformations.
Broader Impact on Drug Discovery and Chemical Sciences
The study of this compound has a notable impact on the broader scientific landscape. For drug discovery, it serves as a powerful case study on the utility of privileged chiral scaffolds for creating targeted therapies. Its central role in the development of CXCR4 antagonists has contributed significantly to our understanding of how to modulate this important disease target. In the chemical sciences, its application in asymmetric catalysis underscores the ongoing importance of developing new chiral ligands to meet the demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries. Ultimately, research into this compound continues to bridge the gap between fundamental organic synthesis and applied therapeutic science.
Q & A
Q. What are the key synthetic strategies for obtaining enantiopure (S)-5,6,7,8-Tetrahydroquinolin-8-amine?
Enantiopure synthesis is achieved via two primary methods:
- Chiral Resolution : Racemic mixtures are resolved using chiral resolving agents (e.g., tartaric acid derivatives) to separate the (S)-enantiomer .
- Asymmetric Synthesis : Stereoselective approaches employ chiral auxiliaries or catalysts, such as enzymatic kinetic resolution, which provides up to 85% enantiomeric excess (ee) . Methodological optimization includes temperature control during crystallization and chiral HPLC validation .
Q. How is the molecular structure of this compound characterized?
Q. What are the primary applications of this compound in catalysis?
The (S)-enantiomer serves as a ligand in transition-metal complexes for:
- Ring-Opening Polymerization (ROP) : Iron(II) complexes catalyze ε-caprolactone polymerization, yielding high molecular-weight biodegradable polymers via a coordination-insertion mechanism .
- Asymmetric Hydrogenation : Manganese(I) complexes with PNN ligands (e.g., L7) achieve high enantiocontrol (up to >99% ee) in ketone reductions .
Advanced Research Questions
Q. How do substituents on the tetrahydroquinoline scaffold influence catalytic activity?
Substituent effects are systematically studied:
- Electron-Donating Groups (e.g., methyl, isopropyl at the 2-position): Enhance steric bulk, improving enantioselectivity in ROP and hydrogenation .
- Electron-Withdrawing Groups (e.g., chlorine at the 2-position): Modulate metal-ligand bond strength, altering reaction rates . Example: L2 (2-methyl) vs. L4 (2-chloro) in iron-catalyzed ROP shows a 15% difference in polymer yield .
Q. What contradictions exist in reported catalytic efficiencies, and how can they be resolved?
Discrepancies arise from:
- Coordination Mode : PNN vs. NN ligand configurations in manganese complexes yield divergent activities (e.g., Mn7 vs. Mn8 in hydrogenation) .
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor ROP, while non-polar solvents stabilize iridium complexes for chiroptical applications . Resolution requires controlled benchmarking (e.g., fixed temperature, solvent, and substrate ratios) .
Q. How is the compound utilized in developing CXCR4 antagonists?
The (S)-enantiomer acts as a scaffold for:
- Structure-Activity Relationship (SAR) Studies : Rigidity reduction in tetrahydroquinoline improves binding to CXCR4, a chemokine receptor overexpressed in metastatic cancers .
- Pharmacological Optimization : N-alkylation and ring modifications enhance bioavailability and reduce off-target effects .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound?
Key precautions include:
Q. How can researchers address instability in metal-ligand complexes derived from this compound?
Stability is enhanced by:
- Chelate Design : Incorporating phosphine or pyridine donors improves metal coordination (e.g., L1 diphenylphosphinoethyl arm) .
- Redox Buffers : Additives like ascorbic acid prevent oxidation in iron and manganese complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
